Rolusafine

Description

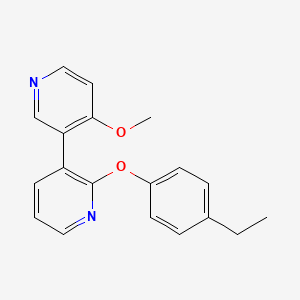

Structure

2D Structure

3D Structure

Properties

CAS No. |

2089153-78-4 |

|---|---|

Molecular Formula |

C19H18N2O2 |

Molecular Weight |

306.4 g/mol |

IUPAC Name |

2-(4-ethylphenoxy)-3-(4-methoxy-3-pyridinyl)pyridine |

InChI |

InChI=1S/C19H18N2O2/c1-3-14-6-8-15(9-7-14)23-19-16(5-4-11-21-19)17-13-20-12-10-18(17)22-2/h4-13H,3H2,1-2H3 |

InChI Key |

MSNOIIKZIMJCQU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)OC2=C(C=CC=N2)C3=C(C=CN=C3)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Raloxifene

Disclaimer: The initial query for "Rolusafine" yielded no results for a recognized pharmaceutical agent. The following technical guide is based on "Raloxifene," a well-documented drug, which is presumed to be the intended subject of the query.

Audience: Researchers, scientists, and drug development professionals.

Core Mechanism of Action

Raloxifene is a second-generation, non-steroidal benzothiophene derivative classified as a Selective Estrogen Receptor Modulator (SERM).[1][2][3][4] Its mechanism of action is complex and tissue-specific, acting as either an estrogen receptor (ER) agonist or antagonist depending on the target tissue.[3][5][6] This differential activity is central to its therapeutic profile, allowing it to confer the benefits of estrogen in some tissues while mitigating its potentially harmful effects in others.[1][3]

The core of Raloxifene's action lies in its high-affinity binding to the two main estrogen receptor subtypes, ERα and ERβ.[1][3] Its binding affinity is comparable to that of estradiol.[1] Upon binding, Raloxifene induces a unique conformational change in the estrogen receptor. This altered receptor conformation dictates its interaction with co-regulatory proteins—coactivators and corepressors—which in turn modulates the transcription of target genes.[1][3]

-

Agonistic Effects (Bone and Lipid Metabolism): In tissues like bone, the Raloxifene-ER complex preferentially recruits coactivators. This leads to the activation of estrogenic signaling pathways that inhibit bone resorption by osteoclasts and stimulate the activity of bone-depositing osteoblasts.[1] The net effect is an increase in bone mineral density (BMD), making it effective for the prevention and treatment of postmenopausal osteoporosis.[6][7] In the liver, its agonistic effects lead to a reduction in total and low-density lipoprotein (LDL) cholesterol levels.[3]

-

Antagonistic Effects (Breast and Uterine Tissue): In breast and uterine tissues, the Raloxifene-ER complex recruits corepressors. This blocks the estrogen-dependent signaling pathways that promote cell proliferation.[1][5] By competitively inhibiting estrogen binding and its downstream effects in these tissues, Raloxifene reduces the risk of estrogen receptor-positive invasive breast cancer.[8] Unlike some other SERMs, it does not stimulate endometrial proliferation, thereby not increasing the risk of endometrial cancer.[2][8]

Beyond the classical nuclear action, Raloxifene is also understood to modulate non-genomic signaling pathways, affecting cellular processes such as apoptosis and cell cycle progression.[9] For instance, it has been shown to inhibit the IL-6/STAT3 signaling pathway, which is implicated in inflammation and cancer.[10][11]

Signaling Pathways

Raloxifene's tissue-specific effects are mediated through differential regulation of gene transcription and modulation of various signaling cascades.

Estrogen Receptor Signaling Pathway

The primary pathway involves direct interaction with estrogen receptors. The differential recruitment of coactivators and corepressors in various tissues is the cornerstone of its SERM activity.

IL-6/STAT3 Signaling Pathway Inhibition

Raloxifene has been shown to inhibit the IL-6/GP130 protein-protein interaction, which in turn blocks the downstream phosphorylation and activation of STAT3.[11] This pathway is crucial in inflammation and tumor cell proliferation.

Quantitative Data

The clinical efficacy and pharmacological profile of Raloxifene have been quantified in numerous studies.

Table 1: Pharmacokinetic and Binding Parameters

| Parameter | Value | Source |

| Absolute Bioavailability | ~2% | [4][12] |

| Absorption | ~60% (extensive first-pass metabolism) | [2][4] |

| Plasma Protein Binding | >95% | [1][12] |

| Elimination Half-life | ~32.5 hours | [4] |

| Affinity for ERα (Kd) | ~50 pM | [2] |

Table 2: Clinical Efficacy in Postmenopausal Women (MORE Trial)

| Outcome | Raloxifene vs. Placebo | Relative Risk (RR) | 95% Confidence Interval (CI) | Source |

| Invasive Breast Cancer | 13 cases vs. 27 cases | 0.24 | 0.13 - 0.44 | [8] |

| ER-positive Breast Cancer | - | 0.10 | 0.04 - 0.24 | [8] |

| ER-negative Breast Cancer | - | 0.88 | 0.26 - 3.0 | [8] |

| Venous Thromboembolism | - | 3.1 | 1.5 - 6.2 | [8] |

| Endometrial Cancer | - | 0.8 | 0.2 - 2.7 | [8] |

Experimental Protocols

The following outlines the general methodologies for key experiments used to characterize the action of Raloxifene.

Competitive Binding Assays

-

Objective: To determine the binding affinity of Raloxifene for estrogen receptors (ERα and ERβ) relative to estradiol.

-

Methodology:

-

Receptor Preparation: Recombinant human ERα and ERβ are prepared and purified.

-

Radioligand: A constant, low concentration of radiolabeled estradiol (e.g., [³H]estradiol) is used.

-

Competition: The radioligand is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled Raloxifene.

-

Separation: Bound and free radioligand are separated using techniques like filtration or dextran-coated charcoal.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Analysis: Data are plotted as the percentage of specific binding versus the log concentration of Raloxifene. The IC50 (concentration of Raloxifene that inhibits 50% of radioligand binding) is calculated and used to determine the binding affinity (Ki).

-

Cell Proliferation Assays (e.g., MCF-7 Breast Cancer Cells)

-

Objective: To assess the estrogenic (agonistic) or anti-estrogenic (antagonistic) effect of Raloxifene on the proliferation of ER-positive cells.

-

Methodology:

-

Cell Culture: ER-positive human breast cancer cells (MCF-7) are cultured in a phenol red-free medium with charcoal-stripped serum to remove endogenous estrogens.

-

Treatment: Cells are treated with: a) vehicle control, b) estradiol (positive control for proliferation), c) Raloxifene alone (to test for agonist activity), and d) estradiol in combination with increasing concentrations of Raloxifene (to test for antagonist activity).

-

Incubation: Cells are incubated for a period of 3-6 days.

-

Quantification of Proliferation: Cell viability or number is measured using methods such as MTT assay, crystal violet staining, or direct cell counting.

-

Analysis: Results are expressed as a percentage of the control. A dose-response curve is generated to determine the EC50 (for agonism) or IC50 (for antagonism).

-

The Multiple Outcomes of Raloxifene Evaluation (MORE) Trial

-

Objective: To determine the effect of Raloxifene on bone mineral density and the incidence of vertebral fractures and invasive breast cancer in postmenopausal women with osteoporosis.[8][13]

-

Methodology:

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[8]

-

Participants: 7,705 postmenopausal women (mean age 66.5 years) with osteoporosis.[8]

-

Intervention: Participants were randomly assigned to receive either placebo, Raloxifene 60 mg/day, or Raloxifene 120 mg/day.[8]

-

Duration: Median follow-up of 40 months.[8]

-

Primary Endpoints: New vertebral fractures and changes in bone mineral density.

-

Secondary Endpoints: Incidence of non-vertebral fractures, invasive breast cancer, and cardiovascular events.[13]

-

Data Collection: Bone density was measured by dual-energy X-ray absorptiometry (DXA). Vertebral fractures were assessed via spinal radiographs. Breast cancer cases were confirmed by histopathology.[8] Adverse events were systematically recorded.

-

Statistical Analysis: Relative risks and confidence intervals were calculated to compare the outcomes between the Raloxifene and placebo groups.

-

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Raloxifene - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Raloxifene Hydrochloride? [synapse.patsnap.com]

- 4. Raloxifene hydrochloride [hero.epa.gov]

- 5. Mechanism of action and preclinical profile of raloxifene, a selective estrogen receptor modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Update on raloxifene: mechanism of action, clinical efficacy, adverse effects, and contraindications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. raloxifene | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. The effect of raloxifene on risk of breast cancer in postmenopausal women: results from the MORE randomized trial. Multiple Outcomes of Raloxifene Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Raloxifene induces cell death and inhibits proliferation through multiple signaling pathways in prostate cancer cells expressing different levels of estrogen receptor α and β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Raloxifene inhibits IL-6/STAT3 signaling pathway and protects against high-fat-induced atherosclerosis in ApoE-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Growth-suppressive activity of raloxifene on liver cancer cells by targeting IL-6/GP130 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Safety assessment of raloxifene over eight years in a clinical trial setting - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Synthesis of Raloxifene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raloxifene is a second-generation selective estrogen receptor modulator (SERM) that has become a cornerstone in the prevention and treatment of postmenopausal osteoporosis and the reduction of invasive breast cancer risk in high-risk postmenopausal women.[1][2] Unlike traditional estrogen replacement therapy, raloxifene exhibits a unique tissue-selective mechanism of action, acting as an estrogen agonist in bone and on lipid metabolism while functioning as an estrogen antagonist in breast and uterine tissues.[1][3][4] This dual activity allows for the beneficial effects of estrogen on bone density without the associated risks of uterine and breast cancers. This whitepaper provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical evaluation of raloxifene.

Discovery and Development

The journey to the discovery of raloxifene was driven by the need for a safer alternative to hormone replacement therapy (HRT) that could offer the bone-protective benefits of estrogen without its proliferative effects on the endometrium and breast. The development of selective estrogen receptor modulators (SERMs) like tamoxifen paved the way for the exploration of new compounds with more favorable safety profiles.[5] As part of ongoing structure-activity relationship (SAR) studies, researchers found that replacing the carbonyl group of certain benzothiophene derivatives resulted in compounds with substantially increased estrogen antagonist potency.[6] This line of inquiry led to the identification of raloxifene, a compound that demonstrated potent estrogen agonist actions on bone and serum lipids while exhibiting strong antagonist properties in the breast and uterus.[6]

Synthesis of Raloxifene

The chemical synthesis of raloxifene, chemically known as [6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]{4-[2-(piperidin-1-yl)ethoxy]phenyl}methanone hydrochloride, has been a subject of extensive research to develop efficient, cost-effective, and environmentally friendly processes.[7][8] A common synthetic route involves the Friedel-Crafts acylation of a substituted benzothiophene with a benzoyl chloride derivative, followed by a critical deprotection step.[8]

Key Synthetic Steps:

-

Preparation of the Benzothiophene Scaffold: Benzothiophenes serve as crucial building blocks for the synthesis of raloxifene.[9]

-

Friedel-Crafts Acylation: This step involves the reaction of 6-methylsulfonyloxy-2-(4-methylsulfonyloxyphenyl)benzothiophene with 4-[2-(1-piperidinyl)ethoxy]benzoyl chloride hydrochloride.[8]

-

Deprotection: The final and often most critical step is the hydrolysis of the methanesulfonyl protecting groups to yield the dihydroxy-functionalized raloxifene.[8] Researchers have focused on optimizing this step to improve yields and reduce the use of hazardous reagents.[7][8]

Mechanism of Action

Raloxifene's pharmacological effects are mediated through its interaction with estrogen receptors (ERs), primarily ERα and ERβ.[1][3] It binds with high affinity to these receptors, comparable to estradiol, but its action as an agonist or antagonist is tissue-dependent.[1][10] This selectivity is attributed to the differential expression of ER subtypes, co-activators, and co-repressors in various tissues, which leads to tissue-specific gene transcription.[1][3]

-

In Bone: Raloxifene acts as an estrogen agonist, inhibiting bone resorption by osteoclasts and promoting the activity of bone-forming osteoblasts.[1][3] This leads to an increase in bone mineral density (BMD) and a reduction in the risk of vertebral fractures.[10][11]

-

In Breast and Uterine Tissue: In these tissues, raloxifene acts as an estrogen antagonist.[1][3] It competitively blocks the binding of estrogen to ERs, thereby inhibiting the proliferation of estrogen-dependent cancer cells.[1] This antagonistic effect is the basis for its use in reducing the risk of invasive breast cancer.[1][4] Unlike tamoxifen, raloxifene does not stimulate the endometrium, thus avoiding an increased risk of endometrial cancer.[1][10]

-

On Lipid Metabolism: Raloxifene exhibits estrogen-like effects on lipid profiles, leading to a reduction in total and low-density lipoprotein (LDL) cholesterol levels.[3]

Signaling Pathway of Raloxifene

Caption: Raloxifene's tissue-selective mechanism of action.

Experimental Protocols

In Vitro Estrogen-Dependent Cell Proliferation Assay

-

Objective: To determine the estrogen antagonist potency of a compound.

-

Cell Line: Human breast cancer cells (MCF-7).

-

Methodology:

-

MCF-7 cells are cultured in a suitable medium.

-

Cells are treated with a constant concentration of estradiol to stimulate proliferation.

-

Varying concentrations of the test compound (e.g., raloxifene) are added to the cultures.

-

After a defined incubation period, cell proliferation is measured using a standard method (e.g., MTT assay).

-

The concentration of the compound that inhibits cell proliferation by 50% (IC50) is calculated.[6]

-

In Vivo Uterine Proliferative Response Assay

-

Objective: To assess the in vivo estrogenic/anti-estrogenic activity of a compound.

-

Animal Model: Immature or ovariectomized rats.

-

Methodology:

-

Immature female rats are administered the test compound via subcutaneous (sc) or oral (po) route.

-

A positive control group receives exogenous estrogen.

-

A negative control group receives the vehicle.

-

After a specified treatment period, the animals are euthanized, and their uteri are excised and weighed.

-

A significant increase in uterine weight compared to the control indicates estrogenic activity, while inhibition of the estrogen-induced uterine weight gain indicates anti-estrogenic activity. The effective dose that produces 50% of the maximal response (ED50) is determined.[6]

-

Experimental Workflow for Preclinical Evaluation

Caption: A typical preclinical workflow for a SERM like Raloxifene.

Quantitative Data Summary

| Parameter | Value | Tissue/System | Reference |

| Binding Affinity (Kd) for ERα | ~50 pM | In vitro | [10] |

| Relative Affinity for ERα (vs. Estradiol) | 8% - 34% | In vitro | [10] |

| Relative Affinity for ERβ (vs. Estradiol) | 0.5% - 76% | In vitro | [10] |

| IC50 (MCF-7 Cell Proliferation) | 0.05 nM (for a potent analog) | In vitro | [6] |

| In Vivo ED50 (Uterine Proliferation, sc) | 0.006 mg/kg (for a potent analog) | Immature Rats | [6] |

| In Vivo ED50 (Uterine Proliferation, po) | 0.25 mg/kg (for a potent analog) | Immature Rats | [6] |

| Reduction in Vertebral Fracture Risk | 30% - 55% | Postmenopausal Women with Osteoporosis | [11] |

| Increase in Spine BMD | 2.1% (60 mg), 2.4% (120 mg) | Postmenopausal Women with Osteoporosis | [10] |

| Increase in Femoral Neck BMD | 2.6% (60 mg), 2.7% (120 mg) | Postmenopausal Women with Osteoporosis | [10] |

| Reduction in Invasive Breast Cancer Risk | 76% | Postmenopausal Women with Osteoporosis | [1] |

| Reduction in ER-Positive Breast Cancer Risk | 90% | Postmenopausal Women with Osteoporosis | [1] |

| Oral Bioavailability | ~2% | Humans | [2] |

| Protein Binding | >95% | Humans | [2] |

Clinical Trials and Efficacy

Raloxifene has been extensively studied in large-scale, randomized clinical trials.

-

Multiple Outcomes of Raloxifene Evaluation (MORE) trial: This pivotal study demonstrated that raloxifene significantly reduced the risk of vertebral fractures in postmenopausal women with osteoporosis.[11][12] It also showed a significant reduction in the risk of invasive, estrogen receptor-positive breast cancer.[11]

-

Continuing Outcomes Relevant to Evista (CORE) trial: As a follow-up to the MORE trial, the CORE study confirmed the long-term efficacy of raloxifene in reducing the risk of invasive breast cancer.[11][12]

-

Study of Tamoxifen and Raloxifene (STAR) trial: This head-to-head comparison showed that raloxifene is as effective as tamoxifen in reducing the risk of invasive breast cancer in postmenopausal women at increased risk, but with a more favorable safety profile, particularly regarding uterine side effects.[13]

Adverse Effects

The most common adverse effects associated with raloxifene are hot flashes and leg cramps.[2][14] The most serious risk is an increased incidence of venous thromboembolic events (VTE), including deep vein thrombosis and pulmonary embolism.[2][11]

Conclusion

Raloxifene represents a significant advancement in the management of postmenopausal health. Its unique profile as a selective estrogen receptor modulator allows for the targeted delivery of estrogenic benefits to the bone while protecting against the potentially harmful effects on the breast and uterus. The discovery and development of raloxifene have provided a valuable therapeutic option for postmenopausal women, and ongoing research continues to explore its full potential.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Raloxifene Hydrochloride? [synapse.patsnap.com]

- 4. Update on raloxifene: mechanism of action, clinical efficacy, adverse effects, and contraindications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Randomized clinical trials of raloxifene: reducing the risk of osteoporosis and breast cancer in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]b enzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. heteroletters.org [heteroletters.org]

- 9. libcatalog.usc.edu [libcatalog.usc.edu]

- 10. Raloxifene - Wikipedia [en.wikipedia.org]

- 11. Long-term safety and efficacy of raloxifene in the prevention and treatment of postmenopausal osteoporosis: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Safety assessment of raloxifene over eight years in a clinical trial setting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The STAR trial: evidence for raloxifene as a breast cancer risk reduction agent for postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Raloxifene's potential needs further study |… | Clinician.com [clinician.com]

An In-depth Technical Guide to the Biological Targets and Pathways of Rolusafine and its Potential Counterparts: Raloxifene and AT-001 (Caficrestat)

Disclaimer: The term "rolusafine" does not correspond to a recognized pharmaceutical agent in publicly available scientific literature and databases. It is likely a typographical error or a lesser-known research compound. However, extensive research on this topic consistently points towards two distinct therapeutic agents: Raloxifene , a selective estrogen receptor modulator (SERM), and AT-001 (Caficrestat) , an aldose reductase inhibitor. This guide provides a comprehensive technical overview of the biological targets and pathways for both of these compounds, which may be the intended subject of inquiry.

Part 1: Raloxifene - A Selective Estrogen Receptor Modulator (SERM)

Raloxifene is a second-generation SERM used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer in this demographic.[1] Its mechanism of action is characterized by tissue-specific estrogen agonist and antagonist effects.[2][3][4]

Primary Biological Targets: Estrogen Receptors (ERα and ERβ)

The primary molecular targets of raloxifene are the two isoforms of the estrogen receptor: Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ).[5] These are nuclear hormone receptors that function as ligand-activated transcription factors.[5] Raloxifene exhibits a high binding affinity for both ERα and ERβ, comparable to that of the endogenous ligand, estradiol.[2] The tissue-specific effects of raloxifene are determined by the differential expression of ERα and ERβ in various tissues, as well as the unique conformational changes induced in the receptor upon binding, which in turn dictates the recruitment of co-activator or co-repressor proteins.[5]

Signaling Pathways

Raloxifene modulates the estrogen signaling pathway in a tissue-dependent manner.

-

In Bone (Agonist Activity): In bone tissue, raloxifene mimics the effects of estrogen.[4] It binds to estrogen receptors in osteoblasts and osteoclasts, leading to the modulation of gene expression that favors bone formation and inhibits bone resorption.[5] This helps to preserve bone mineral density. The agonistic action involves the recruitment of co-activator proteins to the ER complex, promoting the transcription of genes that support bone health.[5]

-

In Breast and Uterine Tissue (Antagonist Activity): In breast and uterine tissues, raloxifene acts as an estrogen antagonist. It competitively blocks the binding of estradiol to the estrogen receptors, thereby inhibiting estrogen-stimulated cell proliferation.[2] This antagonistic effect is achieved through a conformational change in the ER that promotes the binding of co-repressor proteins, leading to the downregulation of estrogen-responsive genes involved in cell growth and proliferation.[5] In a clinical trial, 60 mg/day of raloxifene showed a significant antiproliferative effect in ER-positive breast cancer, as indicated by a decrease in the Ki67 proliferation marker.[6]

Quantitative Data

| Parameter | Receptor | Value | Cell Line/System | Reference |

| Binding Affinity (Kd) | Estrogen Receptor | ~1 nM and ~5 nM (two binding sites) | Human leukemic cell line FLG 29.1 | [5] |

| IC50 | Estrogen Receptor α | 1.8 nM | Competitive binding assay | [7] |

| Relative Binding Affinity | Estrogen Receptor α | 8% to 34% of estradiol | In vitro assays | |

| Relative Binding Affinity | Estrogen Receptor β | 0.5% to 76% of estradiol | In vitro assays |

Experimental Protocols

Competitive Estrogen Receptor Binding Assay

This assay is used to determine the binding affinity of a compound (like raloxifene) to the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen, such as [3H]-estradiol.

Methodology:

-

Receptor Preparation: Isolate estrogen receptors from a suitable source, such as uterine cytosol from immature rats or recombinant human ERα or ERβ.

-

Incubation: In a series of tubes, incubate a constant concentration of the estrogen receptor and a constant concentration of [3H]-estradiol with varying concentrations of the unlabeled competitor (raloxifene).

-

Separation: After incubation to allow binding to reach equilibrium, separate the receptor-bound from the free [3H]-estradiol. This is often achieved by adding dextran-coated charcoal, which adsorbs the free radioligand.

-

Quantification: Centrifuge the tubes to pellet the charcoal. Measure the radioactivity in the supernatant, which represents the amount of [3H]-estradiol bound to the receptor.

-

Data Analysis: Plot the percentage of bound [3H]-estradiol against the concentration of the competitor. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Part 2: AT-001 (Caficrestat) - An Aldose Reductase Inhibitor

AT-001, also known as caficrestat, is an investigational oral aldose reductase inhibitor being developed for the treatment of diabetic cardiomyopathy.[8][9]

Primary Biological Target: Aldose Reductase

The primary biological target of AT-001 is the enzyme Aldose Reductase (AR).[8] This enzyme is a key component of the polyol pathway.[10]

Signaling Pathways

AT-001's mechanism of action is centered on the inhibition of the polyol pathway.

-

The Polyol Pathway: Under normal glycemic conditions, most glucose is phosphorylated by hexokinase and enters the glycolytic pathway. However, in hyperglycemic states, such as in diabetes, the excess glucose is shunted into the polyol pathway. Aldose reductase catalyzes the first and rate-limiting step of this pathway, converting glucose to sorbitol, with NADPH as a cofactor.[10] Sorbitol is then oxidized to fructose by sorbitol dehydrogenase.

-

Pathophysiological Role of the Polyol Pathway: The accumulation of sorbitol in tissues that do not depend on insulin for glucose uptake (e.g., nerves, retina, kidney, and heart) leads to osmotic stress, cellular damage, and the generation of reactive oxygen species. This contributes to the long-term complications of diabetes, including neuropathy, retinopathy, nephropathy, and cardiomyopathy.

-

Inhibition by AT-001: AT-001 potently inhibits aldose reductase, thereby preventing the conversion of glucose to sorbitol.[11] By blocking this pathway, AT-001 is expected to mitigate the downstream cellular damage caused by sorbitol accumulation and oxidative stress.[12]

Quantitative Data

| Parameter | Dosage | Outcome | Population | Reference |

| Blood Sorbitol Levels | 3000mg/day (1000mg TID or 1500mg BID) | Significant reduction | Patients with Type 2 Diabetes | [11] |

| NT-proBNP Levels | 1000mg TID and 1500mg BID | Significant reduction | Patients with Type 2 Diabetes | [11] |

| Cardiac Functional Capacity (Peak VO2) | 1500mg BID | Stabilized cardiac function (-0.01 ml/kg/min change) vs. placebo decline (-0.31 ml/kg/min) | Patients with Diabetic Cardiomyopathy | [9] |

Experimental Protocols

Aldose Reductase Activity Assay

This assay measures the activity of aldose reductase by monitoring the consumption of the cofactor NADPH, which can be detected by a decrease in absorbance at 340 nm.[10]

Methodology:

-

Enzyme Preparation: Prepare a partially purified aldose reductase enzyme solution from a tissue source (e.g., rat kidney) or use a commercially available recombinant enzyme.[4]

-

Reaction Mixture: In a UV-transparent 96-well plate or cuvette, prepare a reaction mixture containing a buffer (e.g., phosphate buffer, pH 6.2), NADPH, and the test compound (AT-001) or vehicle control.[4]

-

Initiate Reaction: Initiate the enzymatic reaction by adding the substrate, typically an aldehyde such as DL-glyceraldehyde.[4]

-

Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADPH oxidation is proportional to the aldose reductase activity.

-

Data Analysis: Calculate the rate of the reaction (slope of the absorbance vs. time curve). To determine the inhibitory effect of AT-001, compare the reaction rates in the presence of the inhibitor to the control. The IC50 value can be determined by testing a range of inhibitor concentrations.

References

- 1. Mechanism of action and preclinical profile of raloxifene, a selective estrogen receptor modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. content.abcam.com [content.abcam.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Heterogeneity of binding sites and bioeffects of raloxifene on the human leukemic cell line FLG 29.1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of raloxifene on breast cancer cell Ki67 and apoptosis: a double-blind, placebo-controlled, randomized clinical trial in postmenopausal patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. raloxifene | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Caficrestat by Applied Therapeutics for Cardiomyopathy: Likelihood of Approval [pharmaceutical-technology.com]

- 9. Encouraging Top Line Results from ARISE-HF Phase III Study of AT-001 in Diabetic Cardiomyopathy | Radcliffe Cardiology [radcliffecardiology.com]

- 10. bmrservice.com [bmrservice.com]

- 11. appliedtherapeutics.com [appliedtherapeutics.com]

- 12. A pilot open-label study of aldose reductase inhibition with AT-001 (caficrestat) in patients hospitalized for COVID-19 infection: Results from a registry-based matched-control analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary In Vitro Studies of Raloxifene

Disclaimer: The following technical guide details the preliminary in vitro studies of Raloxifene. As the requested compound "Rolusafine" appears to be a fictional entity with no available scientific literature, this document utilizes data for Raloxifene, a well-researched molecule, as a comprehensive and illustrative substitute. The experimental data, protocols, and pathways described herein are specific to Raloxifene and should be interpreted accordingly.

This document provides an in-depth overview of the in vitro pharmacological profile of Raloxifene, a second-generation selective estrogen receptor modulator (SERM). It is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms and cellular effects of this compound. The guide summarizes key quantitative data, details common experimental protocols, and visualizes the critical signaling pathways influenced by Raloxifene in various preclinical models.

Core Mechanism of Action: Selective Estrogen Receptor Modulation

Raloxifene's primary mechanism of action is its ability to bind to estrogen receptors (ERα and ERβ) and exert tissue-specific effects.[1][2] Unlike estrogen, which is a pure agonist, Raloxifene can act as either an agonist or an antagonist depending on the target tissue.[2][3] This differential activity is attributed to the unique conformational change it induces in the estrogen receptor upon binding, which in turn affects the recruitment of co-activator and co-repressor proteins to target gene promoters.[1][4] In bone tissue, it acts as an agonist, mimicking the beneficial effects of estrogen on bone mineral density.[1][4] Conversely, in breast and uterine tissues, it functions as an antagonist, blocking estrogen-dependent cell proliferation.[1][4]

Caption: General mechanism of Raloxifene as a SERM.

Quantitative In Vitro Data

The following tables summarize key quantitative findings from various in vitro studies of Raloxifene.

Table 1: Estrogen Receptor Binding Affinity

| Parameter | Receptor | Value | Citation |

|---|---|---|---|

| Dissociation Constant (Kd) | ERα | ~50 pM | [5] |

| Relative Affinity vs. Estradiol | ERα | 8% - 34% | [5] |

| Relative Affinity vs. Estradiol | ERβ | 0.5% - 76% |[5] |

Table 2: Antiproliferative and Pro-Apoptotic Effects

| Cell Line/Model | Effect | Result | Citation |

|---|---|---|---|

| CWR22 (Prostate Cancer Xenograft) | Growth Inhibition | 68% | [6] |

| CWRSA9 (Prostate Cancer Xenograft) | Growth Inhibition | 64% | [6] |

| ER-Positive Breast Cancer | Risk Reduction (MORE Trial) | 90% | [7] |

| LNCaP (Prostate Cancer) | Apoptosis Induction | Dose-dependent (10⁻⁹ to 10⁻⁶ M) |[8] |

Table 3: In Vitro Drug Release Profile

| Formulation | Time (hours) | Cumulative Release (%) | Citation |

|---|---|---|---|

| Liposomal-Graphene Nanosheet | 5 | 20% | [9] |

| Conventional Suspension | 5 | 93% |[9] |

Signaling Pathways and Cellular Effects

Raloxifene modulates multiple intracellular signaling pathways to exert its antiproliferative and pro-apoptotic effects.

Prostate Cancer: Induction of Apoptosis and Cell Cycle Arrest

In vitro studies using androgen-dependent (EPN, LNCaP) and -independent (CPEC) prostate cancer cells have shown that Raloxifene can induce cell death and inhibit proliferation.[8][10] The mechanisms are multifaceted and depend on the relative expression levels of ERα and ERβ.[10] Key molecular events include the downregulation of the anti-apoptotic protein Bcl-2, the upregulation and activation of caspase-3 and the pro-apoptotic protein Par-4, and the inhibition of the c-myc oncogene.[10] Additionally, Raloxifene induces a G0/G1 cell cycle arrest and modulates the phosphorylation of ERK1/2.[6][10]

Caption: Raloxifene's effects on prostate cancer cell pathways.

Breast Cancer: Apoptosis and Autophagy

In breast cancer cell lines such as MCF7 and MDA-MB-231, Raloxifene promotes apoptosis by increasing the Bax/Bcl2 ratio and modulating the expression of key apoptosis-related genes like p53, caspase-3, and caspase-8.[11] Furthermore, another identified mechanism involves the activation of AMP-activated protein kinase (AMPK), a critical energy sensor in cells. AMPK activation by Raloxifene leads to a reduction in ATP and subsequent cell death via autophagy, providing an alternative route for its anti-cancer effects.[11]

Caption: Apoptotic and autophagic pathways affected by Raloxifene.

Liver Cancer and Inflammation: Inhibition of IL-6/STAT3 Signaling

Raloxifene has been identified as a potent inhibitor of the Interleukin-6 (IL-6) signaling pathway.[12][13] It functions by disrupting the protein-protein interaction between IL-6 and its receptor subunit GP130.[13] This prevents the subsequent phosphorylation and activation of the Signal Transducer and Activator of Transcription 3 (STAT3).[13] Constitutive activation of the IL-6/STAT3 pathway is a hallmark of many cancers, including liver cancer. By inhibiting STAT3 phosphorylation, Raloxifene downregulates STAT3 target genes such as Bcl-2, Bcl-xL, and survivin, leading to reduced cell viability, migration, and colony formation in liver cancer cells.[13]

Caption: Inhibition of the IL-6/STAT3 signaling pathway by Raloxifene.

Experimental Protocols

The following section outlines the general methodologies employed in the in vitro evaluation of Raloxifene.

Cell Culture and Treatment

-

Cell Lines: Human cancer cell lines such as MCF-7, MDA-MB-231 (breast), LNCaP, EPN (prostate), and Hep-G2 (liver) are commonly used.[10][11][13]

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Raloxifene is typically dissolved in a solvent like DMSO to create a stock solution. Cells are treated with varying concentrations of Raloxifene (e.g., 10⁻⁹ to 10⁻⁶ M) for specified time periods (e.g., 24, 48, 72 hours).[8]

Cell Viability and Proliferation Assays

-

MTT Assay: To assess cell viability, cells are treated with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Viable cells with active mitochondrial dehydrogenases convert MTT into a purple formazan product, which is then solubilized and quantified by measuring its absorbance.[14]

-

Cell Counting: Direct cell counting using a hemocytometer or an automated cell counter after trypan blue staining can be used to determine the number of viable cells.[14]

Apoptosis and Cell Cycle Analysis

-

Flow Cytometry: Apoptosis can be quantified by staining cells with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and a DNA-intercalating dye like propidium iodide (PI) to identify late apoptotic/necrotic cells.

-

Cell Cycle Analysis: Cells are fixed, stained with a fluorescent DNA dye (e.g., PI), and analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10]

-

Caspase Activity Assays: The activity of key executioner caspases like caspase-3 can be measured using colorimetric or fluorometric assays that detect the cleavage of a specific substrate.[10]

Western Blot and Gene Expression Analysis

-

Western Blotting: This technique is used to detect changes in the expression levels of specific proteins. Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., Bcl-2, p-ERK, STAT3) and corresponding secondary antibodies.[10][13]

-

RT-PCR: Reverse transcription-polymerase chain reaction (RT-PCR) is used to measure changes in mRNA levels of target genes (e.g., c-myc, bcl-2).[10]

Caption: A general workflow for in vitro studies of Raloxifene.

References

- 1. What is the mechanism of Raloxifene Hydrochloride? [synapse.patsnap.com]

- 2. Update on raloxifene: mechanism of action, clinical efficacy, adverse effects, and contraindications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. quora.com [quora.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Raloxifene - Wikipedia [en.wikipedia.org]

- 6. Raloxifene, an oestrogen-receptor-beta-targeted therapy, inhibits androgen-independent prostate cancer growth: results from preclinical studies and a pilot phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effect of raloxifene on risk of breast cancer in postmenopausal women: results from the MORE randomized trial. Multiple Outcomes of Raloxifene Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Raloxifene, a selective estrogen receptor modulator, induces apoptosis in androgen-responsive human prostate cancer cell line LNCaP through an androgen-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preparation of Liposomal Raloxifene-Graphene Nanosheet and Evaluation of Its In Vitro Anticancer Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Raloxifene induces cell death and inhibits proliferation through multiple signaling pathways in prostate cancer cells expressing different levels of estrogen receptor α and β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. remedypublications.com [remedypublications.com]

- 12. Raloxifene inhibits IL-6/STAT3 signaling pathway and protects against high-fat-induced atherosclerosis in ApoE-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Growth-suppressive activity of raloxifene on liver cancer cells by targeting IL-6/GP130 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Controlled release of raloxifene by nanoencapsulation: effect on in vitro antiproliferative activity of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Safety and Toxicity Profile of Raloxifene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raloxifene is a second-generation selective estrogen receptor modulator (SERM) utilized for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer in high-risk postmenopausal women.[1] Its tissue-selective estrogen agonist and antagonist effects form the basis of its therapeutic efficacy and its safety profile. This guide provides an in-depth overview of the safety and toxicity of raloxifene, drawing from extensive preclinical and clinical data.

Mechanism of Action

Raloxifene exerts its effects by binding to estrogen receptors (ERα and ERβ) and modulating the transcription of estrogen-responsive genes.[1] The tissue-specific outcomes of this interaction are determined by the differential expression of ER subtypes and the recruitment of coactivator and corepressor proteins to the raloxifene-ER complex.[2]

-

In bone: Raloxifene acts as an estrogen agonist, inhibiting bone resorption and increasing bone mineral density.[1]

-

In breast and uterine tissue: It functions as an estrogen antagonist, inhibiting the proliferative effects of estrogen.[1]

Signaling Pathway of Raloxifene's Action

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Raloxifene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raloxifene is a second-generation selective estrogen receptor modulator (SERM) that exhibits tissue-specific estrogen agonist and antagonist effects.[1][2] It is primarily indicated for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer in this population.[3] This guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of Raloxifene, presenting quantitative data, detailed experimental protocols, and visualizations of its molecular interactions and experimental workflows.

Pharmacokinetics

Raloxifene is rapidly absorbed after oral administration and undergoes extensive first-pass metabolism.[4][5] Its pharmacokinetic profile is characterized by high within-subject variability.[5]

Absorption and Bioavailability

Approximately 60% of an oral dose of Raloxifene is absorbed; however, its absolute bioavailability is only about 2% due to extensive presystemic glucuronide conjugation.[4][5] The time to reach maximum plasma concentration is influenced by systemic interconversion and enterohepatic cycling of Raloxifene and its glucuronide metabolites.[4] Administration with a high-fat meal can increase the absorption of Raloxifene.[4]

Distribution

Raloxifene has a large apparent volume of distribution, estimated at 2348 L/kg following a single oral dose, and this is not dose-dependent.[4][5] Raloxifene and its monoglucuronide conjugates are highly bound (over 95%) to plasma proteins, primarily albumin and α1-acid glycoprotein.[3][5] It does not bind to sex steroid-binding globulin.[4]

Metabolism and Excretion

Raloxifene is extensively metabolized via first-pass glucuronidation to Raloxifene-4'-glucuronide, Raloxifene-6-glucuronide, and Raloxifene-6,4'-diglucuronide.[4] Unconjugated Raloxifene accounts for less than 1% of the total radiolabeled material in plasma.[4] The drug is primarily excreted in the feces, with less than 6% of the dose eliminated in the urine as glucuronide conjugates.[4][5] Raloxifene and its glucuronide metabolites undergo enterohepatic cycling, which contributes to its long plasma elimination half-life of approximately 27.7 hours after oral dosing.[4]

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of Raloxifene.

| Parameter | Value | Reference |

| Absorption | ~60% of oral dose | [4][5] |

| Absolute Bioavailability | ~2.0% | [4] |

| Apparent Volume of Distribution (Vd) | 2348 L/kg (single dose) | [4][5] |

| Protein Binding | >95% | [3] |

| Primary Metabolism | Extensive first-pass glucuronidation | [4] |

| Primary Route of Excretion | Feces | [4] |

| Elimination Half-life (t½) | ~27.7 hours (oral) | [4] |

| Apparent Oral Clearance (CL/F) | 44.1 L/kg·hr | [4] |

Pharmacodynamics

Raloxifene's pharmacodynamic effects are mediated through its differential interaction with estrogen receptors (ERs) in various tissues, acting as an agonist in bone and on lipid metabolism, while acting as an antagonist in breast and uterine tissues.[1][2]

Mechanism of Action

Raloxifene binds with high affinity to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[1] The tissue-selective effects of Raloxifene are determined by the specific conformation it induces in the ER upon binding, leading to differential recruitment of co-activator and co-repressor proteins, which in turn modulates gene transcription in a tissue-specific manner.[6]

-

In Bone: Raloxifene acts as an estrogen agonist, decreasing bone resorption and turnover, which leads to an increase in bone mineral density (BMD) and a reduction in fracture risk.[7]

-

In Breast and Uterine Tissue: Raloxifene acts as an estrogen antagonist, blocking the proliferative effects of estrogen and thereby reducing the risk of estrogen receptor-positive breast cancer.[1] It does not stimulate the endometrium.[8]

-

On Lipid Metabolism: Raloxifene has been shown to lower total and low-density lipoprotein (LDL) cholesterol levels.[8]

Pharmacodynamic Effects on Bone Mineral Density

Clinical trials have demonstrated the efficacy of Raloxifene in increasing bone mineral density.

| Study Population | Treatment Duration | Bone Mineral Density Change (vs. Placebo) | Reference |

| Postmenopausal women with osteoporosis | 24 months | Lumbar Spine: +2.4%, Total Hip: +2.4%, Total Body: +2.0% | [8] |

| Postmenopausal women with osteoporosis (MORE trial) | 36 months | Lumbar Spine: +2.6% (60 mg/day), +2.7% (120 mg/day); Femoral Neck: +2.1% (60 mg/day), +2.4% (120 mg/day) | [7] |

| Postmenopausal women with osteopenia | 48 weeks | Lumbar Spine: +2.6% (Raloxifene + Cholecalciferol) vs. -0.6% (Cholecalciferol alone) | [9][10] |

Experimental Protocols

Estrogen Receptor Competitive Binding Assay

This protocol is adapted from methodologies used to determine the relative binding affinity of compounds for the estrogen receptor.[11][12]

Objective: To determine the half-maximal inhibitory concentration (IC50) of Raloxifene for binding to the estrogen receptor alpha (ERα) ligand-binding domain (LBD).

Materials:

-

Tris buffer (pH 7.4)

-

[³H]-17β-estradiol (radioactive ligand)

-

Unlabeled 17β-estradiol (for determining non-specific binding)

-

Recombinant human ERα-LBD

-

Raloxifene solutions of varying concentrations

-

Scintillation vials and scintillation fluid

-

Filter apparatus with glass fiber filters

Procedure:

-

Prepare a reaction mixture containing Tris buffer, a fixed concentration of [³H]-17β-estradiol, and the ERα-LBD.

-

For the competitive binding assay, add increasing concentrations of Raloxifene to the reaction mixture.

-

For determining non-specific binding, add a high concentration of unlabeled 17β-estradiol to a set of control tubes.

-

Incubate the mixtures to allow binding to reach equilibrium.

-

Separate the bound from the free radioligand by vacuum filtration through glass fiber filters. The filters will trap the ER-ligand complex.

-

Wash the filters with cold Tris buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Raloxifene concentration to determine the IC50 value.

MCF-7 Breast Cancer Cell Proliferation Assay (MTT Assay)

This protocol is based on standard methods to assess the anti-proliferative effects of compounds on estrogen-sensitive breast cancer cells.[13][14][15]

Objective: To evaluate the effect of Raloxifene on the proliferation of MCF-7 (estrogen receptor-positive) human breast cancer cells.

Materials:

-

MCF-7 cells

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well cell culture plates

-

Raloxifene solutions of varying concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed MCF-7 cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Replace the medium with fresh medium containing varying concentrations of Raloxifene or a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for a further 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the water-soluble MTT to an insoluble purple formazan.

-

Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the cell viability against the Raloxifene concentration to determine the dose-response relationship.

Clinical Trial Protocol for Bone Mineral Density (BMD) Measurement

This protocol is a generalized representation based on the methodologies of large-scale clinical trials such as the Multiple Outcomes of Raloxifene Evaluation (MORE) trial.[7][16]

Objective: To assess the effect of Raloxifene on bone mineral density in postmenopausal women.

Study Design: A multi-center, randomized, double-blind, placebo-controlled trial.

Participants: Postmenopausal women meeting specific inclusion criteria (e.g., age, years since menopause, and baseline BMD T-score indicating osteopenia or osteoporosis).

Intervention:

-

Treatment Group: Raloxifene (e.g., 60 mg/day orally) plus calcium and vitamin D supplementation.

-

Control Group: Placebo orally plus calcium and vitamin D supplementation.

Procedure:

-

Screening and Baseline: Eligible participants undergo a baseline assessment, including a medical history, physical examination, and a baseline BMD measurement.

-

BMD Measurement:

-

BMD of the lumbar spine and hip is measured using dual-energy X-ray absorptiometry (DXA).

-

In some studies, volumetric quantitative computed tomography (vQCT) may be used to provide a three-dimensional assessment of BMD.[16]

-

All DXA and vQCT scans are performed by certified technicians using standardized procedures.

-

Quality control measures are implemented to ensure the accuracy and precision of the BMD measurements.

-

-

Randomization and Blinding: Participants are randomly assigned to either the Raloxifene or placebo group. Both participants and investigators are blinded to the treatment allocation.

-

Follow-up: Participants are followed for a predetermined period (e.g., 24 or 36 months).

-

Repeat BMD Measurements: BMD is measured at specified intervals (e.g., annually) throughout the study to assess changes from baseline.

-

Data Analysis: The percentage change in BMD from baseline is calculated for both treatment groups. Statistical analyses are performed to compare the changes in BMD between the Raloxifene and placebo groups.

Visualizations

Signaling Pathway of Raloxifene's Tissue-Selective Action

Caption: Tissue-selective signaling pathway of Raloxifene.

Experimental Workflow for MCF-7 Cell Proliferation Assay

Caption: Workflow for assessing Raloxifene's effect on MCF-7 cell proliferation.

References

- 1. Codelivery of Raloxifene and Rutin as PEGylated Nanoliposomes: Formulation, Characterization, and Prophylactic Activity Against Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.hres.ca [pdf.hres.ca]

- 3. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Raloxifene Induces Autophagy-Dependent Cell Death in Breast Cancer Cells via the Activation of AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Raloxifene: Mechanism of Action, Effects on Bone Tissue, and Applicability in Clinical Traumatology Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of raloxifene on bone mineral density, serum cholesterol concentrations, and uterine endometrium in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A randomized controlled trial of the effect of raloxifene plus cholecalciferol versus cholecalciferol alone on bone mineral density in postmenopausal women with osteopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A randomized controlled trial of the effect of raloxifene plus cholecalciferol versus cholecalciferol alone on bone mineral density in postmenopausal women with osteopenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 13. Controlled release of raloxifene by nanoencapsulation: effect on in vitro antiproliferative activity of human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubcompare.ai [pubcompare.ai]

- 15. Combinatorial PX-866 and Raloxifene Decrease Rb Phosphorylation, Cyclin E2 Transcription, and Proliferation of MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Treatment with raloxifene for 2 years increases vertebral bone mineral density as measured by volumetric quantitative computed tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

Raloxifene: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of raloxifene, a selective estrogen receptor modulator (SERM). The information is intended to support research, drug development, and formulation activities. All quantitative data is presented in structured tables for ease of reference, and detailed experimental protocols for key analytical methods are provided.

Solubility Data

Raloxifene hydrochloride exhibits low aqueous solubility, a critical factor influencing its oral bioavailability. Its solubility is significantly higher in organic solvents.

Table 1: Solubility of Raloxifene Hydrochloride in Various Solvents

| Solvent | Solubility | Temperature |

| Dimethyl Sulfoxide (DMSO) | ~15 mg/mL[1] | Not Specified |

| 95 mg/mL (200.59 mM) | 25°C | |

| Dimethylformamide (DMF) | ~10 mg/mL[1] | Not Specified |

| Ethanol | ~0.1 mg/mL[1] | Not Specified |

| 10 mg/mL (21.11 mM) | 25°C | |

| Water | Insoluble | 25°C |

| Aqueous Buffers | Sparingly soluble[1] | Not Specified |

| 1:2 solution of DMSO:PBS (pH 7.2) | ~0.3 mg/mL[1] | Not Specified |

Table 2: Mole Fraction Solubility of Raloxifene Hydrochloride in Pure Solvents at 323.2 K (50.05°C)

| Solvent | Mole Fraction Solubility (x 10⁻²) |

| Dimethyl Sulfoxide (DMSO) | 5.02 |

| Polyethylene Glycol-400 (PEG-400) | 0.592 |

| Ethyl Acetate (EA) | 0.311 |

| Transcutol | 0.122 |

| Propylene Glycol (PG) | 0.0219 |

| 1-Butanol | 0.0196 |

| Isopropyl Alcohol (IPA) | 0.0147 |

| Ethanol | 0.00790 |

| Ethylene Glycol (EG) | 0.00665 |

| Water | 0.00360 |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the widely used shake-flask method for determining the equilibrium solubility of raloxifene.

Objective: To determine the saturation solubility of raloxifene hydrochloride in a given solvent system.

Materials:

-

Raloxifene hydrochloride powder

-

Solvent of interest (e.g., water, buffer, organic solvent)

-

Glass vials with screw caps

-

Mechanical shaker or orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a validated UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.45 µm)

Procedure:

-

Preparation: Add an excess amount of raloxifene hydrochloride powder to a series of glass vials. The excess solid is crucial to ensure that saturation is reached.

-

Solvent Addition: Add a known volume of the pre-heated solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a mechanical shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established through preliminary experiments.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solids settle. Centrifuge the vials at a high speed to further separate the solid and liquid phases.

-

Sample Collection and Preparation: Carefully withdraw a clear aliquot of the supernatant. Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Analyze the concentration of raloxifene in the diluted solution using a validated HPLC or UV-Vis spectrophotometric method.

-

Calculation: Calculate the solubility of raloxifene hydrochloride in the solvent, typically expressed in mg/mL or mol/L.

Workflow for Solubility Determination

Caption: Shake-flask method workflow for determining equilibrium solubility.

Stability Data

The stability of raloxifene is influenced by factors such as pH, temperature, humidity, and light.

Table 3: Hydrolytic Stability of Raloxifene

| pH | Temperature | Hydrolysis Rate Constant (day⁻¹) | Half-life (days) |

| 5 | 25°C | 6.92 x 10⁻⁴ | 1001 |

| 7 | 25°C | 1.70 x 10⁻³ | 410 |

| 9 | 25°C | 7.66 x 10⁻³ | 90 |

-

Humidity: The chemical stability of raloxifene tablets is affected by humidity. Increased relative humidity leads to a decrease in the raloxifene content.

-

Solid State: As a crystalline solid, raloxifene hydrochloride is stable for at least 4 years when stored at -20°C.

-

Aqueous Solution: It is not recommended to store aqueous solutions of raloxifene for more than one day.

Experimental Protocol: Stability-Indicating HPLC Method

This protocol describes a typical reversed-phase HPLC (RP-HPLC) method for assessing the stability of raloxifene and separating it from its degradation products.

Objective: To quantify the amount of intact raloxifene and detect any degradation products in a sample over time under various stress conditions.

Materials and Instruments:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Raloxifene hydrochloride reference standard and test samples

-

HPLC-grade acetonitrile and water

-

Orthophosphoric acid or other suitable buffer components

-

Forced degradation equipment (e.g., oven, UV chamber, acid/base solutions)

Chromatographic Conditions (Example):

-

Mobile Phase: A mixture of water (pH adjusted to 3.5 with orthophosphoric acid) and acetonitrile in a ratio of 20:80 (v/v).[1]

-

Flow Rate: 0.7 mL/minute.[1]

-

Column Temperature: Ambient

-

Detection Wavelength: 284 nm.[1]

-

Injection Volume: 20 µL

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of raloxifene hydrochloride reference standard in a suitable solvent (e.g., methanol). Prepare a series of working standard solutions by diluting the stock solution to known concentrations.

-

Sample Preparation:

-

Forced Degradation Studies: Subject the raloxifene sample to various stress conditions (e.g., acid hydrolysis with 0.1N HCl, base hydrolysis with 0.1N NaOH, oxidative degradation with 3% H₂O₂, thermal degradation, and photolytic degradation).

-

Stability Studies: Store the drug product under specified conditions (e.g., accelerated stability at 40°C/75% RH, long-term stability at 25°C/60% RH) and withdraw samples at predetermined time points.

-

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Data Analysis:

-

Identify and quantify the peak corresponding to raloxifene by comparing its retention time with the standard.

-

Identify and quantify any degradation product peaks.

-

Calculate the percentage of raloxifene remaining and the percentage of each degradation product.

-

Workflow for HPLC Stability Testing

Caption: General workflow for HPLC-based stability testing of raloxifene.

Signaling Pathways

Raloxifene's pharmacological effects are mediated through its interaction with estrogen receptors (ERα and ERβ), acting as an agonist in some tissues and an antagonist in others.

Estrogenic (Agonist) Signaling Pathway in Bone

In bone tissue, raloxifene acts as an estrogen agonist, promoting bone health.

Caption: Raloxifene's estrogenic signaling pathway in bone cells.

Anti-Estrogenic (Antagonist) Signaling Pathway in Breast Tissue

In breast tissue, raloxifene acts as an estrogen antagonist, inhibiting the growth of estrogen-sensitive cancer cells.

Caption: Raloxifene's anti-estrogenic signaling pathway in breast cancer cells.

References

The Therapeutic Potential of Raloxifene: A Technical Guide for Researchers

An In-depth Analysis of the Selective Estrogen Receptor Modulator (SERM) and its Applications in Osteoporosis and Oncology

Executive Summary: This technical guide provides a comprehensive overview of the pharmacological properties and therapeutic applications of Raloxifene, a second-generation selective estrogen receptor modulator (SERM). Initially investigated under the user-provided name "Rolusafine," which was determined to be a likely misspelling, this document focuses on the well-established compound Raloxifene. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its mechanism of action, preclinical and clinical data, and experimental methodologies. The information presented herein is designed to facilitate a deeper understanding of Raloxifene's potential in various therapeutic areas, with a primary focus on postmenopausal osteoporosis and the prevention of invasive breast cancer.

Introduction

Raloxifene is a non-steroidal benzothiophene derivative that exhibits tissue-selective estrogenic and anti-estrogenic activities.[1] This dual activity profile allows it to confer the benefits of estrogen in certain tissues, such as bone, while antagonizing its effects in others, like the breast and uterus.[1][2] Marketed under the brand name Evista, among others, Raloxifene is approved by the U.S. Food and Drug Administration (FDA) for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer in postmenopausal women with osteoporosis or at high risk for the disease.[3]

Mechanism of Action

Raloxifene's therapeutic effects are mediated through its interaction with estrogen receptors (ERs), primarily ERα and ERβ.[3] Upon binding, Raloxifene induces a conformational change in the receptor, leading to the recruitment of co-activator or co-repressor proteins in a tissue-specific manner. This differential recruitment is the basis for its selective agonist and antagonist effects.

Estrogenic Effects in Bone

In bone tissue, Raloxifene acts as an estrogen agonist.[4] It mimics the effects of estrogen by binding to ERs on osteoblasts and osteoclasts. This interaction leads to the inhibition of osteoclast activity and a reduction in bone resorption. A key signaling pathway involved is the regulation of RANKL (Receptor Activator of Nuclear Factor-κB Ligand) and osteoprotegerin (OPG). Raloxifene has been shown to modulate the OPG/RANKL system, which is critical in the regulation of osteoclastogenesis.[5]

Anti-Estrogenic Effects in Breast Tissue

In breast tissue, Raloxifene functions as an estrogen antagonist.[1] It competitively inhibits the binding of estradiol to ERs, thereby blocking estrogen-mediated gene transcription and cellular proliferation. This antagonistic effect is the basis for its use in reducing the risk of ER-positive invasive breast cancer.[1] Studies have shown that Raloxifene's anti-proliferative effects in ER-positive breast cancer are demonstrated by a decrease in the proliferation marker Ki67.[6] Interestingly, research also suggests that Raloxifene may have therapeutic potential in triple-negative breast cancer (TNBC) through an ER-independent mechanism involving the downregulation of the epidermal growth factor receptor (EGFR).[7]

Effects on the Endometrium

Unlike tamoxifen, another SERM, Raloxifene does not exert a stimulatory effect on the endometrium.[2][8] Clinical data have consistently shown that Raloxifene is not associated with an increased risk of endometrial hyperplasia or cancer.[8] This favorable uterine safety profile is a significant advantage in its long-term use for osteoporosis and breast cancer risk reduction.

Quantitative Data

The following tables summarize key quantitative data for Raloxifene from various in vitro and clinical studies.

Table 1: Estrogen Receptor Binding Affinity of Raloxifene

| Receptor Subtype | Assay Type | Value | Units | Reference |

| ERα (Human) | Ki | 0.38 | nM | [9] |

| ERβ (Human) | IC50 | 12 | nM | [9] |

Table 2: In Vitro Efficacy of Raloxifene in Breast Cancer Cell Lines

| Cell Line | Assay | Endpoint | Value | Units | Reference |

| MCF-7 (ER+) | Proliferation | IC50 | Not specified | µM | [10] |

| MDA-MB-231 (ER-) | Proliferation | IC50 | Not specified | µM | [10] |

| ER-positive tumors (in vivo) | Ki67 reduction | % change from baseline | -21 | % | [6] |

Table 3: Clinical Efficacy of Raloxifene in Major Clinical Trials

| Trial | Indication | Comparator | Primary Endpoint | Result | Reference |

| MORE | Osteoporosis & Breast Cancer Risk | Placebo | Vertebral Fractures | 30-50% risk reduction | Not specified |

| MORE | Breast Cancer Risk | Placebo | Invasive Breast Cancer | 72% risk reduction in ER+ | Not specified |

| STAR | Breast Cancer Risk | Tamoxifen | Invasive Breast Cancer | Similar efficacy to tamoxifen | Not specified |

Experimental Protocols

Competitive Binding Assay for Estrogen Receptors

Objective: To determine the binding affinity of Raloxifene for ERα and ERβ.

Methodology:

-

Receptor Preparation: Full-length human ERα and ERβ are expressed in a suitable system (e.g., insect or mammalian cells) and purified.

-

Radioligand: A radiolabeled estrogen, typically [3H]-estradiol, is used as the competitor.

-

Assay Buffer: A suitable buffer (e.g., Tris-HCl with additives) is prepared to maintain protein stability and binding activity.

-

Incubation: A constant concentration of the radioligand and varying concentrations of unlabeled Raloxifene are incubated with the purified estrogen receptor.

-

Separation: Bound and free radioligand are separated using a method such as filtration through glass fiber filters.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.[11]

In Vitro Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of Raloxifene on the proliferation of breast cancer cell lines.

Methodology:

-

Cell Culture: Breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) are cultured in appropriate media and conditions.

-

Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of Raloxifene or vehicle control for a specified duration (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control, and the IC50 value is determined.[12]

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To determine if Raloxifene induces apoptosis in breast cancer cells.

Methodology:

-

Cell Treatment: Breast cancer cells are treated with Raloxifene or vehicle control for a specified time.

-

Cell Harvesting: Both adherent and floating cells are collected and washed with PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive cells are considered apoptotic, while PI-positive cells are considered necrotic or late apoptotic.

-

Data Analysis: The percentage of apoptotic cells in the treated and control groups is quantified and compared.[13]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to Raloxifene.

Caption: Raloxifene's agonistic effect on estrogen receptors in osteoblasts.

References

- 1. Raloxifene and its role in breast cancer prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Update on raloxifene to prevent endometrial-breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. An estrogen receptor basis for raloxifene action in bone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of raloxifene on breast cancer cell migration and invasion through the actin cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of raloxifene on breast cancer cell Ki67 and apoptosis: a double-blind, placebo-controlled, randomized clinical trial in postmenopausal patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Raloxifene reduces triple-negative breast cancer tumor growth and decreases EGFR expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Impact of Raloxifene or Tamoxifen Use on Endometrial Cancer Risk: A Population-Based Case-Control Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. raloxifene | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. Inhibition of human breast cancer cell proliferation with estradiol metabolites is as effective as with tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-Function Relationships of the Raloxifene-Estrogen Receptor-α Complex for Regulating Transforming Growth Factor-α Expression in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Secure Verification [radar.ibiss.bg.ac.rs]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Use of Raloxifene in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raloxifene is a second-generation selective estrogen receptor modulator (SERM) that exhibits tissue-specific estrogen agonist and antagonist effects. It is approved for the treatment and prevention of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer. In preclinical research, raloxifene is widely used in various animal models to study its effects on bone metabolism, cancer, and other conditions. These application notes provide detailed protocols and compiled data for the use of raloxifene in common animal models.

Mechanism of Action

Raloxifene's biological activities are mediated through its binding to estrogen receptors (ERs), primarily ERα and ERβ.[1][2] The tissue-specific effects of raloxifene are determined by the differential expression of ER subtypes, the recruitment of co-activator and co-repressor proteins, and the subsequent modulation of gene transcription in a tissue-specific manner.[3][4]

-

In Bone (Agonist Effect): Raloxifene acts as an estrogen agonist. It binds to ERs in bone cells, leading to the recruitment of co-activators. This mimics the beneficial effects of estrogen on bone by decreasing bone resorption and turnover, which in turn increases bone mineral density (BMD).[1][3][5]

-

In Breast and Uterine Tissue (Antagonist Effect): In these tissues, raloxifene acts as an estrogen antagonist. By binding to ERs, it recruits co-repressors, which blocks estrogen-mediated gene transcription and cellular proliferation.[1][3] This antagonistic action is the basis for its use in reducing breast cancer risk.

Data Presentation

Pharmacokinetic Parameters of Raloxifene in Rodents

The oral bioavailability of raloxifene is generally low and can vary between species.[6] The following table summarizes available pharmacokinetic data in rats. Comprehensive pharmacokinetic data for mice is limited in the provided search results.

| Parameter | Rat (Oral Gavage) | Rat (Intravenous) | Reference(s) |

| Dose | 10 mg/kg | 2 mg/kg | [6][7] |

| Cmax | ~100-200 ng/mL | ~700-800 nmol/L | [6][7] |

| Tmax | ~2.5 - 4 hours | ~0.25 - 0.33 hours | [6][7] |

| AUC (0-t) | ~500-1000 ng·h/mL | ~1200-1300 nmol·h/L | [6][7] |

| Half-life (t½) | ~4.3 hours | ~3.76 - 5.98 hours | [6][7] |

| Bioavailability | ~18 - 39% | - | [6][8] |

Note: Values are approximate and can vary based on the specific study, vehicle, and animal strain.

Efficacy of Raloxifene in Preclinical Models

| Animal Model | Species/Strain | Raloxifene Dose & Route | Key Findings | Reference(s) |

| Osteoporosis (Ovariectomized) | Mouse | Not specified | Abrogated bone loss in both alveolar bone and femur. | |

| Prostate Cancer (Xenograft) | Mouse (SCID) | 8.5 mg/kg/day, oral gavage | 79% reduction in primary tumor size; significantly reduced lymph node metastasis. | |

| Diabetic Nephropathy | Rat (Sprague-Dawley) | 10 mg/kg/day in chow | Attenuated albuminuria, glomerulosclerosis, and tubulointerstitial fibrosis. | |

| Endometriosis | Rat | 10 mg/kg, twice daily, oral | Significant regression of endometrial implants. |

Experimental Protocols

Osteoporosis Model (Ovariectomized Mice)

Objective: To evaluate the effect of raloxifene on preventing bone loss in a mouse model of postmenopausal osteoporosis.

Materials:

-

Female C57BL/6 mice (8-10 weeks old)

-

Raloxifene hydrochloride

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments for ovariectomy

Protocol:

-

Ovariectomy (OVX): Anesthetize mice and perform bilateral ovariectomy to induce estrogen deficiency. A sham operation (laparotomy without ovary removal) should be performed on the control group. Allow a recovery period of 2-4 weeks.

-

Treatment Groups:

-

Sham + Vehicle

-

OVX + Vehicle

-

OVX + Raloxifene

-

-

Drug Administration: Prepare a suspension of raloxifene in the chosen vehicle. Administer raloxifene daily via oral gavage or subcutaneous injection for a period of 4-8 weeks. Dosing can range from 0.5 to 10 mg/kg.

-

Outcome Assessment: At the end of the treatment period, euthanize the animals and collect femurs and lumbar vertebrae.

-

Bone Mineral Density (BMD): Analyze BMD using dual-energy X-ray absorptiometry (DEXA) or micro-computed tomography (µCT).

-

Bone Histomorphometry: Process bone samples for histological analysis to assess parameters such as trabecular bone volume, trabecular number, and osteoclast/osteoblast activity.

-

Prostate Cancer Xenograft Model

Objective: To assess the anti-tumor efficacy of raloxifene on human prostate cancer cell xenografts in immunodeficient mice.

Materials:

-